molecular formula C22H17ClN4O B11665481 3-(2-Chlorophenyl)-N'-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide

3-(2-Chlorophenyl)-N'-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665481
M. Wt: 388.8 g/mol
InChI Key: IRGQDWFEWXJAIL-ZVHZXABRSA-N
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Description

3-(2-Chlorophenyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with 2-naphthylamine to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one
  • 4-(3-Chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile
  • 2-Chloro-4,6-diphenyl-1,3,5-triazine

Uniqueness

3-(2-Chlorophenyl)-N’-(1-(2-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and its versatile reactivity

Properties

Molecular Formula

C22H17ClN4O

Molecular Weight

388.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O/c1-14(16-11-10-15-6-2-3-7-17(15)12-16)24-27-22(28)21-13-20(25-26-21)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+

InChI Key

IRGQDWFEWXJAIL-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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